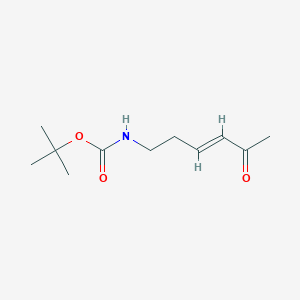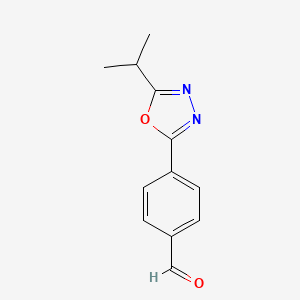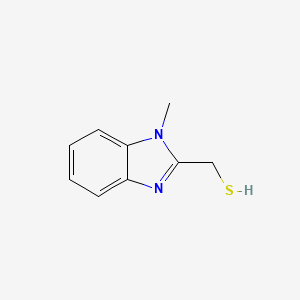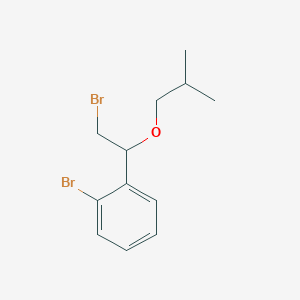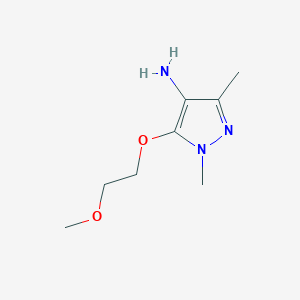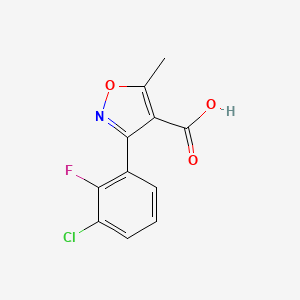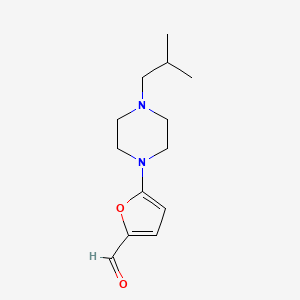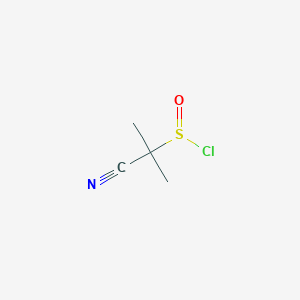
2-Cyanopropane-2-sulfinic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanopropane-2-sulfinic chloride is an organic compound that belongs to the class of sulfinic acid derivatives It is characterized by the presence of a sulfinic chloride group (-SO2Cl) attached to a cyanopropane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopropane-2-sulfinic chloride typically involves the reaction of 2-cyanopropane with sulfur dioxide and chlorine. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfinic chloride derivative. The general reaction scheme can be represented as follows:
[ \text{2-Cyanopropane} + \text{SO}_2 + \text{Cl}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-Cyanopropane-2-sulfinic chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic chloride group to sulfinic acid or other related compounds.
Substitution: The sulfinic chloride group can be substituted with nucleophiles to form sulfonamides, sulfones, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfinic chloride group under mild to moderate conditions.
Major Products
Oxidation: Sulfonic acids
Reduction: Sulfinic acids
Substitution: Sulfonamides, sulfones, and other sulfonyl derivatives
科学研究应用
2-Cyanopropane-2-sulfinic chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl-containing compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2-Cyanopropane-2-sulfinic chloride involves its reactivity with various nucleophiles and electrophiles. The sulfinic chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
- 2-Cyanopropane-2-sulfonic acid
- 2-Cyanopropane-2-sulfonyl chloride
- 2-Cyanopropane-2-sulfinic acid
Comparison
2-Cyanopropane-2-sulfinic chloride is unique due to its sulfinic chloride group, which imparts distinct reactivity compared to its sulfonic and sulfonyl counterparts. The sulfinic chloride group is more reactive towards nucleophiles, making it a valuable intermediate in organic synthesis. In contrast, sulfonic acids and sulfonyl chlorides have different reactivity profiles and are used in different contexts.
属性
分子式 |
C4H6ClNOS |
|---|---|
分子量 |
151.62 g/mol |
IUPAC 名称 |
2-cyanopropane-2-sulfinyl chloride |
InChI |
InChI=1S/C4H6ClNOS/c1-4(2,3-6)8(5)7/h1-2H3 |
InChI 键 |
BLTUITFQZUQTAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)S(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


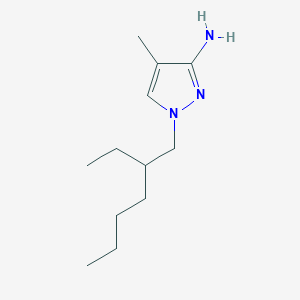
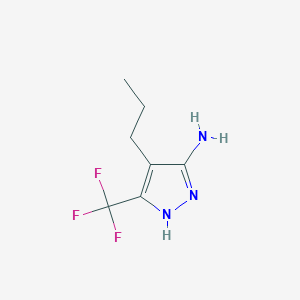
![1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine](/img/structure/B13640061.png)
